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Compound of Interest

Compound Name:
(2-Amino-4-bromophenyl)

(phenyl)methanone

Cat. No.: B149506 Get Quote

Technical Support Center: Synthesis of 2-Amino-
4-bromobenzophenone
This technical support center provides researchers, scientists, and drug development

professionals with comprehensive troubleshooting guides and frequently asked questions

(FAQs) for the synthesis of 2-amino-4-bromobenzophenone.

Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for 2-amino-4-bromobenzophenone?

A1: 2-Amino-4-bromobenzophenone is a key intermediate in pharmaceutical synthesis.[1]

Common synthetic strategies include:

Friedel-Crafts Acylation: This involves the acylation of an appropriately substituted aniline.

Protecting the amino group is often necessary to avoid side reactions, and the conditions

can be quite vigorous.[2]

Palladium-Catalyzed Cross-Coupling Reactions: Modern methods like the Buchwald-Hartwig

amination and Suzuki-Miyaura coupling offer milder conditions and broader substrate scope.

[3]
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From 2-Aminobenzonitriles: Reaction of 2-aminobenzonitriles with organometallic reagents

or through palladium-catalyzed additions can yield 2-aminobenzophenones in good yields.[2]

A specific method involves reacting o-aminobenzonitrile with p-bromophenylboronic acid.[4]

From Anthranilic Acid Derivatives: The amino group of anthranilic acid can be protected,

followed by a Friedel-Crafts reaction.[2]

Q2: What is the molecular formula and CAS number for 2-amino-4-bromobenzophenone?

A2: The molecular formula is C13H10BrNO, and the CAS number is 1140-17-6.[1] The

molecular weight is 276.13 g/mol .[1]

Q3: What are the typical applications of 2-amino-4-bromobenzophenone?

A3: It is a crucial intermediate in the synthesis of various pharmaceutical agents, including

being a precursor for Pronak.[1][5] It is also widely used in laboratory research and

development for the synthesis of novel compounds.[1]

Troubleshooting Guides
Issue 1: Low Yield in Friedel-Crafts Acylation Route
Q: I am attempting a Friedel-Crafts acylation to synthesize an aminobenzophenone derivative,

but my yields are consistently low. What are the potential causes and how can I optimize the

reaction?

A: Low yields in Friedel-Crafts acylation of aniline derivatives can be attributed to several

factors. The amino group can form a complex with the Lewis acid catalyst, deactivating the ring

towards acylation.[2]

Troubleshooting Steps:

Amino Group Protection: Ensure the amino group is adequately protected (e.g., as a

tosylamide) before introducing the Lewis acid. This prevents deactivation of the aromatic

ring.[2]

Lewis Acid Stoichiometry: Use a sufficient excess of the Lewis acid (e.g., AlCl₃) to account

for complexation with both the protecting group and the acylating agent.
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Reaction Temperature: While Friedel-Crafts reactions can be vigorous, excessively high

temperatures can lead to side reactions and degradation.[2] Maintain the recommended

temperature for your specific substrate.

Purity of Reagents: Ensure that all reagents, especially the Lewis acid and the solvent, are

anhydrous, as moisture can deactivate the catalyst.

Issue 2: Formation of a High-Melting Point Side Product
Q: During the synthesis of a 2-aminobenzophenone derivative via a protected anthranilic acid, I

am observing a significant amount of a high-melting point, insoluble side product. What is this

impurity and how can I prevent its formation?

A: The high-melting point side product is likely 9(10H)-acridone, which can form via

intramolecular cyclization of the 2-aminobenzophenone intermediate under strong acidic

conditions and at elevated temperatures.[6]

Mitigation Strategies:

Temperature Control: Maintain a reaction temperature below 60°C during the Friedel-Crafts

acylation step to minimize the formation of the acridone byproduct.[6]

Controlled Addition of Lewis Acid: Add the Lewis acid portion-wise at a low temperature (e.g.,

0-5°C) to manage the reaction's exothermicity.[6]

Minimize Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography

(TLC) and quench the reaction as soon as the starting material is consumed to avoid

prolonged exposure to harsh conditions.[6]

Effective Quenching: Quench the reaction by pouring the mixture onto crushed ice to rapidly

deactivate the Lewis acid.[6]

Issue 3: Incomplete Deprotection of the Amino Group
Q: I am struggling with the removal of the tosyl protecting group from my 2-

(tosylamido)benzophenone intermediate. The reaction is either incomplete or leads to product

degradation.
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A: The sulfonamide bond is known for its stability and requires strong acidic conditions for

cleavage, which can also promote side reactions if not carefully controlled.[6]

Optimized Deprotection Protocol:

Acid Selection: Concentrated sulfuric acid is generally effective for tosyl group removal.[6]

Temperature and Time: Heating the intermediate in concentrated sulfuric acid at 90-100°C

for 1-2 hours is typically sufficient for complete deprotection.[6]

Reaction Monitoring: Use TLC to monitor the reaction and determine the point of complete

deprotection to avoid unnecessary heating that can lead to degradation.[6]

Proper Work-up: After cooling, carefully pour the acidic solution into a large volume of ice-

water to precipitate the 2-aminobenzophenone. Neutralize the solution with a base (e.g.,

NaOH) to ensure complete precipitation of the product.[6]

Experimental Protocols
Protocol 1: Synthesis from 2-Aminobenzonitrile and p-
Bromophenylboronic Acid
This method describes a nickel-catalyzed cross-coupling reaction.

Materials:

o-Aminobenzonitrile

p-Bromophenylboronic acid

Ni(dppe)Cl₂ (nickel catalyst)

Trifluoroacetic acid

1,4-Dioxane

Water
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Ethyl acetate

Saturated sodium bicarbonate solution

Saturated sodium chloride solution

Procedure:

To a reaction vessel, add o-aminobenzonitrile (100 mmol), p-bromophenylboronic acid (200

mmol), Ni(dppe)Cl₂ (5 mmol), and trifluoroacetic acid (400 mmol).[4]

Add a mixed solvent of 1,4-dioxane and water (4:1 volume ratio).[4]

Stir the mixture and heat to 90°C.[4]

After the reaction is complete, evaporate the solvent.[4]

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution

and then with saturated sodium chloride solution.[4]

Separate the organic layer and extract the aqueous layer three times with ethyl acetate.[4]

Combine the organic layers and evaporate the solvent under reduced pressure.[4]

Purify the residue by flash column chromatography (petroleum ether:ethyl acetate = 1:0.5) to

obtain 2-amino-4-bromobenzophenone as a light yellow solid.[4]

Quantitative Data Summary

Parameter Value Reference

Yield 86.8% [4]

Purity 94.6% [4]

Protocol 2: Synthesis from 2-(4'-Bromobenzoyl)benzoic
Acid Amide via Hofmann Rearrangement
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This protocol describes a Hofmann rearrangement approach.

Materials:

2-(4'-Bromobenzoyl)benzoic acid amide

Sodium hydroxide (NaOH)

Sodium hypochlorite (NaOCl) solution

Methanol

Activated carbon

Procedure:

Dissolve 2-(4'-bromobenzoyl)benzoic acid amide (13.5 g) in an aqueous solution of NaOH.[7]

Cool the solution in an ice bath to 0-5°C.[7]

Add 10.46% w/w NaOCl aqueous solution (32.7 g) dropwise over 5 minutes, maintaining the

temperature between 0-5°C.[7]

Drop the reaction solution into water (30 g) maintained at 75°C over 1 hour.[7]

Maintain the temperature for an additional 3 hours.[7]

Cool to room temperature and filter the crude product. Wash with water and dry.[7]

For purification, reflux the crude product with methanol and activated carbon for 30 minutes.

[7]

Perform a hot filtration and wash the activated carbon with hot methanol.[7]

Cool the filtrate to room temperature and filter the purified product. Wash the cake with cold

methanol and then with cold water.[7]

Dry the purified 2-amino-4-bromobenzophenone.[7]
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Quantitative Data Summary

Parameter Value Reference

Crude Yield 93.8% [7]

Total Yield (after purification) 84.0% [7]

Melting Point 106-107°C [7]

HPLC Purity 99.7% [7]
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Caption: Workflow for the synthesis of 2-amino-4-bromobenzophenone from 2-

aminobenzonitrile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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